2-Methoxy-5-methylthiophenol CAS 83485-33-0 properties
2-Methoxy-5-methylthiophenol CAS 83485-33-0 properties
This guide provides an in-depth technical analysis of 2-Methoxy-5-methylthiophenol (CAS 83485-33-0) , a specialized organosulfur building block used in the synthesis of pharmaceutical agents, particularly in the development of Ghrelin O-acyltransferase (GOAT) inhibitors and other metabolic modulators.
Physicochemical Profile & Structural Analysis[1][2][3]
2-Methoxy-5-methylthiophenol (also known as 2-Methoxy-5-methylbenzenethiol) is a substituted thiophenol characterized by an electron-donating methoxy group ortho to the thiol and a methyl group at the meta position relative to the methoxy. This substitution pattern creates a unique electronic environment where the sulfur atom exhibits enhanced nucleophilicity compared to unsubstituted thiophenol, while the ortho-methoxy group provides steric directionality and potential for intramolecular hydrogen bonding in downstream intermediates.
Key Properties Table[4]
| Property | Data | Note |
| CAS Number | 83485-33-0 | |
| IUPAC Name | 2-Methoxy-5-methylbenzenethiol | |
| SMILES | Cc1cc(S)c(OC)cc1 | |
| Molecular Formula | C₈H₁₀OS | |
| Molecular Weight | 154.23 g/mol | |
| Physical State | Pale yellow liquid | Oxidizes to disulfide upon air exposure |
| Boiling Point | ~115–120 °C @ 10 mmHg (Predicted) | High-boiling liquid; vacuum distillation required |
| Density | ~1.12 g/mL | Estimated based on congeners |
| Acidity (pKa) | ~6.5 – 7.0 | More acidic than alkyl thiols; less acidic than thiophenol due to electron-donating groups |
| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water |
Electronic & Steric Considerations
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Nucleophilicity: The electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups increase electron density on the aromatic ring, making the thiolate anion (ArS⁻) a highly effective nucleophile for SNAr and palladium-catalyzed coupling reactions.
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Regiochemistry: The 2-methoxy group creates a "molecular handle" often utilized in drug design to induce conformational locking via intramolecular interactions with adjacent carbonyls or amides in the final drug scaffold.
Synthetic Routes & Manufacturing[7]
For medicinal chemistry applications requiring high regiochemical purity, the Newman-Kwart Rearrangement is the superior synthetic pathway compared to direct chlorosulfonation, which may yield isomer mixtures.
Preferred Laboratory Synthesis (Newman-Kwart)
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O-Thiocarbamoylation: Reaction of commercially available 2-methoxy-5-methylphenol (CAS 1195-09-1) with dimethylthiocarbamoyl chloride.
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Thermal Rearrangement: Heating the O-thiocarbamate intermediate (~250°C) drives the [1,3]-sigmatropic rearrangement to the S-thiocarbamate.
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Hydrolysis: Basic hydrolysis yields the free thiol.
Industrial Route (Chlorosulfonation)
For bulk manufacturing where cost is prioritized over isomeric purity, the chlorosulfonation of 4-methylanisole is utilized, followed by reduction.
Figure 1: The Newman-Kwart rearrangement pathway ensures high regioselectivity by utilizing the pre-existing oxygen position to install the sulfur atom.
Reactivity & Functionalization Pathways[2][10]
The thiol moiety is the primary reactive center. Its high nucleophilicity allows for rapid derivatization under mild conditions.
Core Transformations
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S-Alkylation (Thioether Formation): Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) using mild bases (K₂CO₃) to form thioethers.
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Buchwald-Hartwig C-S Coupling: Couples with aryl halides using Pd(OAc)₂/Xantphos catalysts to form diaryl sulfides, a common motif in kinase inhibitors.
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Oxidation: Readily forms the disulfide dimer upon exposure to air; must be stored under inert gas (Argon/Nitrogen).
Figure 2: Primary reaction pathways. The oxidation to disulfide (Red) is a spontaneous degradation pathway that requires mitigation.
Applications in Drug Discovery[2]
This specific thiophenol serves as a "privileged fragment" in the synthesis of metabolic enzyme inhibitors.
Case Study: Ghrelin O-Acyltransferase (GOAT) Inhibitors
Research indicates the utility of the 2-methoxy-5-methylphenylthio moiety in designing inhibitors for Ghrelin O-acyltransferase (GOAT) . GOAT is the enzyme responsible for octanoylating ghrelin, the "hunger hormone." Inhibiting this enzyme is a therapeutic strategy for obesity and type 2 diabetes.
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Mechanism: The thiophenol fragment mimics the side chain of specific amino acid residues or interacts with the lipophilic pocket of the enzyme, blocking the acylation process.
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Citation: Patent literature (e.g., ES2640258T3) identifies this structural motif in aromatic ring compounds tested for GOAT inhibition [1].
General Pharmacophore Utility
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Metabolic Stability: The ortho-methoxy group can block metabolic oxidation at the sulfur atom or the adjacent ring position.
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Lipophilicity Modulation: The combination of the methyl and methoxy groups fine-tunes the logP, improving membrane permeability without excessive hydrophobicity.
Experimental Protocols
Protocol A: Handling & Storage (Critical)
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Odor Control: This compound possesses a potent, repulsive stench characteristic of thiophenols.
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Containment: Handle only in a functioning fume hood.
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Neutralization: Keep a bleach solution (10% Sodium Hypochlorite) ready. All glassware and syringes must be soaked in bleach immediately after use to oxidize the thiol to the odorless sulfonate.
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Storage: Store at 2–8°C under an Argon atmosphere. Cap vials tightly and seal with Parafilm.
Protocol B: General S-Arylation (Buchwald-Hartwig)
Objective: Coupling CAS 83485-33-0 with an Aryl Bromide.
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Reagents:
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Aryl Bromide (1.0 equiv)
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2-Methoxy-5-methylthiophenol (1.1 equiv)
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Pd(OAc)₂ (2 mol%)
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Xantphos (4 mol%)
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Cs₂CO₃ (2.0 equiv)
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Dioxane (0.2 M concentration)
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Procedure:
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Charge a flame-dried Schlenk tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.
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Evacuate and backfill with Argon (3x).
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Add Dioxane, Aryl Bromide, and 2-Methoxy-5-methylthiophenol via syringe.
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Heat to 100°C for 12–16 hours.
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Workup: Cool to RT. Dilute with EtOAc, filter through Celite. Wash filtrate with 1N NaOH (to remove unreacted thiol) followed by Brine.
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Purification: Flash column chromatography (Hexanes/EtOAc).
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Safety & Environmental (EHS)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H301+H311+H331 (Toxic if swallowed, in contact with skin, or inhaled) | Wear double nitrile gloves; use full-face shield if splash risk exists. |
| Skin/Eye Irritant | H315 / H319 | Immediate flush with water for 15 min upon contact. |
| Organoleptic | Extreme Stench | Do not transport open containers outside the hood. Vapors can travel through ventilation systems if not scrubbed. |
Disposal: All waste streams containing this thiol must be treated with bleach before disposal into organic waste containers to prevent facility-wide odor contamination.
References
- Google Patents.Aromatic ring compound as ghrelin o-acyltransferase inhibitor (ES2640258T3).
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PubChem. 2-Methoxy-5-methylbenzenethiol (Compound Summary).[1][2] National Library of Medicine. Available at: [Link]
